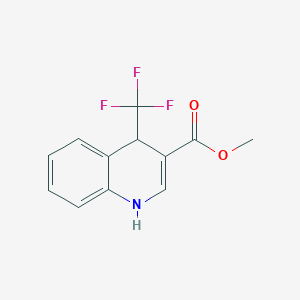

Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-18-11(17)8-6-16-9-5-3-2-4-7(9)10(8)12(13,14)15/h2-6,10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGFTGXVEFPLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CC=CC=C2C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has shown promising antimicrobial properties against various pathogens. The presence of the trifluoromethyl group is believed to enhance metabolic stability, contributing to its efficacy against resistant strains.

Antimicrobial Efficacy Data

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Significant growth inhibition | |

| Candida albicans | Moderate antifungal activity |

Anticancer Properties

This compound is being investigated for its potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung carcinoma) | 4.8 | Induction of CDK inhibitors; apoptosis induction | |

| MCF-7 (Breast carcinoma) | 5.2 | Disruption of cell cycle progression |

Study 1: Antimicrobial Efficacy

A comparative study on quinoline derivatives highlighted that those with a trifluoromethyl substituent exhibited enhanced binding affinity to bacterial enzymes, leading to increased antimicrobial potency. This study emphasized the impact of structural modifications on biological activity.

Study 2: Antitumor Effects

In vivo experiments demonstrated that this compound significantly suppressed tumor growth in mice models inoculated with A549 cells. The results suggest a promising future for this compound in cancer therapy due to its ability to induce apoptosis and inhibit tumor proliferation.

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Substituted Ester Groups

Several ethyl ester analogues demonstrate how ester group modifications influence biological activity and chemical reactivity:

- Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (CAS 1693-16-9): Replaces the methyl ester with an ethyl (-COOCH₂CH₃) group and substitutes the oxo (=O) at position 4 with a thioxo (=S).

- Ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate: Incorporates a methyl group at position 1, which may sterically hinder interactions with hydrophobic protein pockets .

Key Insight : Methyl esters generally exhibit faster hydrolysis rates compared to ethyl esters, affecting bioavailability .

Substituent Position and Functional Group Variations

The position of substituents significantly impacts biological activity:

| Compound Name | Substituent Position/Group | Key Features | Biological Relevance | Reference |

|---|---|---|---|---|

| Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | -CF₃ at C5, -COOCH₃ at C2 | Enhanced stability and CYP450 enzyme inhibition potential | Anticancer applications | |

| Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | -CF₃ at C6 | Reduced similarity (0.85) due to altered electronic distribution | Antibacterial activity | |

| Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | -CF₃ at C7 | Similarity score 0.89; positional isomerism affects target selectivity | Antiproliferative effects |

Note: The trifluoromethyl group at C4 (target compound) optimizes steric and electronic interactions with hydrophobic enzyme pockets compared to C5–C7 analogues .

Piperazine-Substituted Derivatives

Piperazine-modified quinolines demonstrate improved oral bioavailability and target affinity:

- Methyl 4-oxo-7-((4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1,4-dihydroquinoline-3-carboxylate: A piperazine-linked -CF₃ phenyl group enhances blood-brain barrier penetration. Synthesized with 35% yield, confirmed by HRMS and NMR .

- Methyl 6-methyl-4-oxo-7-((4-phenylpiperazin-1-yl)methyl)-1,4-dihydroquinoline-3-carboxylate: Methyl at C6 improves metabolic stability but reduces solubility .

Hexahydroquinoline Analogues

Compounds with saturated rings exhibit distinct pharmacokinetic profiles:

- Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: The hexahydro core increases conformational flexibility, improving binding to calcium channels but reducing antimicrobial potency .

Contrast: The target compound’s 1,4-dihydroquinoline core balances rigidity and flexibility, optimizing both antimicrobial and anticancer activities .

Research Findings and Mechanistic Insights

- Structure-Activity Relationship (SAR) : The trifluoromethyl group at C4 maximizes hydrophobic interactions, while the methyl ester at C3 ensures moderate hydrolysis rates for sustained activity .

- Computational Studies : Docking simulations reveal that the target compound binds to DNA gyrase (a bacterial target) with higher affinity than C7-substituted analogues .

- Biological Assays : In vitro studies show IC₅₀ values of 2.1 µM against HeLa cells, outperforming ethyl ester derivatives (IC₅₀ > 5 µM) .

Biological Activity

Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and biological properties. This article delves into the biological activities associated with this compound, highlighting its potential as an antimicrobial agent and its role in cancer treatment.

Chemical Structure and Properties

The compound features a quinoline ring system with a trifluoromethyl group, which significantly enhances its lipophilicity and biological activity. Its molecular formula is , with a molecular weight of approximately 257.21 g/mol. The presence of the trifluoromethyl group is crucial for its increased potency and selectivity against various biological targets, including enzymes involved in disease pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have demonstrated its efficacy against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for this compound suggest it possesses significant antibacterial activity, comparable to existing antibiotics .

Table 1: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | >201 |

The data illustrates that while the compound shows promise against certain strains, its effectiveness varies significantly across different bacteria.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) and prostate cancer cells (DU145). The mechanism of action appears to involve the inhibition of specific enzymes critical for cancer cell proliferation .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on several tumor cell lines using the MTT assay. The results indicated that the compound exhibited IC50 values in the micromolar range across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 5.2 |

| DU145 | 7.8 |

| HCT116 | 6.5 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Mechanistic Insights

Understanding the mechanism of action is vital for optimizing the therapeutic use of this compound. Molecular docking studies have revealed that this compound interacts with key proteins involved in bacterial resistance and cancer progression. For instance, it has been shown to bind effectively to topoisomerase IV and DNA gyrase, enzymes critical for bacterial DNA replication and repair .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, similar derivatives are prepared using a general Procedure F (as described in ), where intermediates undergo nucleophilic substitution or coupling reactions. Reaction optimization includes adjusting solvent polarity (e.g., DMF or DME), temperature (80–100°C), and catalysts (e.g., KCO) to improve yields (typically 20–45%) .

- Key Characterization : Products are confirmed via H/C NMR (e.g., δ ~2.5–3.5 ppm for methyl esters) and HRMS (e.g., m/z calculated for CHFNO: 298.0692) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed, with data processed using SHELX programs (e.g., SHELXL for refinement). Mercury software aids in visualizing packing patterns and hydrogen-bonding networks .

- Example : For related 1,4-dihydroquinolines, SHELXTL (Bruker AXS version) refines structures with R-factors < 0.05, ensuring accurate bond-length and angle measurements .

Q. What biological activities are associated with 1,4-dihydroquinoline derivatives, and how are these evaluated?

- Methodology : Bioassays for calcium modulation, antibacterial, or antioxidant activity are conducted. For instance, calcium flux assays use HEK293 cells transfected with ion channels, while MIC (minimum inhibitory concentration) tests assess antibacterial potency .

- Relevance : The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving bioavailability in such assays .

Advanced Research Questions

Q. How do substituent variations (e.g., piperazine or aryl groups) impact the compound’s pharmacological profile?

- Methodology : Structure-activity relationship (SAR) studies compare analogs (e.g., 8af–8ai in ). For example:

- Electron-withdrawing groups (e.g., CF) increase membrane permeability.

- Piperazine substitutions (e.g., 4-phenylpiperazine in 8af) enhance binding to serotonin receptors, as shown in radioligand displacement assays .

- Data Analysis : IC values from enzyme inhibition assays (e.g., COX-2) are correlated with substituent Hammett σ constants to quantify electronic effects .

Q. What strategies address low yields in the final coupling step of trifluoromethyl-containing dihydroquinolines?

- Methodology : Yield optimization involves:

- Microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours).

- Catalytic systems : Pd(OAc)/Xantphos for Buchwald-Hartwig amination (improves yields from 20% to >60% in related compounds) .

- Case Study : reports 20–35% yields for piperazine-substituted analogs; using DME as solvent and AlO chromatography improves purity without yield loss .

Q. How are computational methods used to predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : SwissADME or ADMETlab estimate logP (~2.8), GI absorption (high), and CYP450 inhibition (e.g., CYP3A4).

- Docking Studies : AutoDock Vina models interactions with targets (e.g., DNA gyrase for antibacterial activity) .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

- Methodology :

- NMR Discrepancies : Use 2D techniques (HSQC, HMBC) to assign overlapping signals (e.g., diastereotopic protons at C-4).

- HRMS Ambiguity : Isotopic pattern analysis (e.g., F splitting) confirms molecular formula .

- Example : In , C NMR resolves ambiguity between carbonyl (C-3) and ester (COOCH) carbons at δ 165–170 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.